molecular formula C17H11BrO4 B3512306 4-bromobenzyl 2-oxo-2H-chromene-3-carboxylate

4-bromobenzyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B3512306
M. Wt: 359.2 g/mol
InChI Key: KLQBDSWRRQUZTG-UHFFFAOYSA-N
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Description

4-Bromobenzyl 2-oxo-2H-chromene-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as coumarins. Coumarins are a family of naturally occurring compounds that are involved in various biological activities. This compound is characterized by the presence of a bromobenzyl group attached to a chromene ring system, which is further substituted with a carboxylate group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 4-bromobenzyl 2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 4-bromobenzyl bromide with 2-oxo-2H-chromene-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-Bromobenzyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and hydrochloric acid or sodium hydroxide for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Bromobenzyl 2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromobenzyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

4-Bromobenzyl 2-oxo-2H-chromene-3-carboxylate can be compared with other similar compounds such as:

    4-Bromophenyl 2-oxo-2H-chromene-3-carboxylate: This compound has a similar structure but with a phenyl group instead of a benzyl group. It exhibits similar chemical reactivity but may have different biological activities.

    Ethyl 2-oxo-2H-chromene-3-carboxylate: This compound lacks the bromobenzyl group and is used as a precursor in the synthesis of various chromene derivatives.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(4-bromophenyl)methyl 2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO4/c18-13-7-5-11(6-8-13)10-21-16(19)14-9-12-3-1-2-4-15(12)22-17(14)20/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQBDSWRRQUZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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